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Introduction

(S)-Veludacigib, also known as BAY 2965501, is a potent and selective, orally available small
molecule inhibitor of Diacylglycerol Kinase Zeta (DGKJ{). DGKC is a critical negative regulator of
T-cell receptor signaling. By inhibiting DGK{, (S)-Veludacigib enhances T-cell and Natural
Killer (NK) cell-mediated anti-tumor immunity, positioning it as a promising candidate in cancer
immunotherapy. This technical guide provides an in-depth overview of the in vitro kinase assay
methodologies relevant to the characterization of (S)-Veludacigib, including its mechanism of
action, inhibitory potency, and the experimental protocols used to assess its activity.

Mechanism of Action

(S)-Veludacigib targets DGKU{, a lipid kinase that phosphorylates diacylglycerol (DAG) to
produce phosphatidic acid (PA). In the context of T-cell activation, DAG is a crucial second
messenger that activates downstream signaling pathways, leading to T-cell proliferation and
effector functions. DGK( acts as an intracellular immune checkpoint by converting DAG to PA,
thereby attenuating T-cell receptor signaling. By inhibiting DGK{, (S)-Veludacigib maintains
high levels of DAG, leading to sustained T-cell activation and an enhanced anti-tumor immune
response.[1][2] This mechanism is further supported by observations that (S)-Veludacigib
treatment leads to increased phosphorylation of ERK (pERK), a key component of the MAPK
signaling pathway downstream of DAG, and enhances cytokine production and cytotoxic
activity in T-cells.[3][4][5]
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Figure 1. Mechanism of Action of (S)-Veludacigib.

Quantitative Data: In Vitro Potency

(S)-Veludacigib has demonstrated potent inhibitory activity against both human and mouse
DGKC in biochemical assays. The half-maximal inhibitory concentration (IC50) values are
summarized in the table below.

Target Enzyme Species IC50 (nM) Reference
DGKC Human 27 [6]
DGKC Mouse 35 [7]
DGKC Human 76 (ADP-Glo assay) [2]
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Note on Selectivity: (S)-Veludacigib is reported to be a highly selective inhibitor of DGK{.[1][3]
While it is known to have high selectivity against other DGK isoforms, a comprehensive public
kinase selectivity panel detailing IC50 values against a broad range of kinases is not currently
available.[7] One study noted that at their respective IC50 values against DGKa, ritanserin and
its analogs did not show inhibitory activity against DGKC.[8]

Experimental Protocols

The in vitro kinase activity of DGK{ and its inhibition by (S)-Veludacigib is commonly assessed
using a luminescent-based assay that measures the amount of ADP produced in the kinase
reaction. The ADP-Glo™ Kinase Assay is a commercially available platform suitable for this
purpose.

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the DGKC kinase reaction is carried out, during
which ATP is converted to ADP. An ADP-Glo™ Reagent is then added to terminate the kinase
reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is
added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin
reaction to produce light. The luminescent signal is proportional to the amount of ADP
produced and therefore reflects the DGKC activity.

Step 3: ADP Detection

Kma;i E‘Dgits‘ctlon ( ABE ) Conversion ‘ Luciferase/Luciferin ]

Step 2: ATP Depletion
Remaining ATP ADP-Glo™ Reagent

Step 1: Kinase Reaction
DGKZ + DAG +ATP Phosphorylation PA + ADP
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Figure 2. ADP-Glo™ Kinase Assay Workflow.

Materials and Reagents

e Recombinant human DGK{ enzyme

e (S)-Veludacigib (or other test compounds)

» Diacylglycerol (DAG) substrate (e.g., in a lipid vesicle formulation)
o ATP

» Kinase reaction buffer (e.g., containing Tris-HCI, MgCI2, DTT)

o ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection
Reagent)

o Multi-well plates (white, opaque for luminescence reading)

o Plate reader with luminescence detection capabilities

General Protocol for DGK{ Inhibition Assay

o Compound Preparation: Prepare a serial dilution of (S)-Veludacigib in an appropriate
solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

e Kinase Reaction Setup:

o

In a multi-well plate, add the kinase reaction buffer.

o

Add the (S)-Veludacigib dilutions or vehicle control to the appropriate wells.

[¢]

Add the DGK{ enzyme to all wells except for the negative control.

Add the DAG substrate to all wells.

o

o

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
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e Initiation of Kinase Reaction:
o Start the reaction by adding ATP to all wells.

o Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a
specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the
reaction is in the linear range.

o ATP Depletion:

o Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and
deplete the remaining ATP.

o Incubate at room temperature for approximately 40 minutes.
o ADP Detection and Signal Generation:
o Add Kinase Detection Reagent to each well.

o Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP
and the subsequent generation of a luminescent signal.

o Data Acquisition and Analysis:
o Measure the luminescence of each well using a plate reader.

o Calculate the percent inhibition of DGKC{ activity for each concentration of (S)-Veludacigib
relative to the vehicle control.

o Determine the IC50 value by fitting the concentration-response data to a suitable
sigmoidal dose-response curve.

Logical Relationships in Data Analysis

The analysis of the in vitro kinase assay data involves a series of logical steps to determine the
inhibitory potency of the test compound.
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Figure 3. Data Analysis Workflow.

Conclusion

The in vitro kinase assay is a fundamental tool for characterizing the activity of novel kinase
inhibitors like (S)-Veludacigib. The data generated from these assays, particularly the IC50
values, provide a quantitative measure of the compound's potency. The ADP-Glo™ assay
format offers a robust and high-throughput method for assessing DGKCZ inhibition. While (S)-
Veludacigib has been shown to be a potent and selective inhibitor of DGK{, a comprehensive
public profiling against a broad kinase panel would further solidify its selectivity profile and aid
in the prediction of potential off-target effects. The methodologies and data presented in this
guide serve as a valuable resource for researchers and professionals in the field of drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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